molecular formula C18H20BrNO3S B4752474 ethyl 2-(benzoylamino)-5-bromo-4-isobutyl-3-thiophenecarboxylate

ethyl 2-(benzoylamino)-5-bromo-4-isobutyl-3-thiophenecarboxylate

Cat. No. B4752474
M. Wt: 410.3 g/mol
InChI Key: DVWYMIQSALXKPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(benzoylamino)-5-bromo-4-isobutyl-3-thiophenecarboxylate, also known as Br-EIT, is a chemical compound that has shown promising results in scientific research. This compound belongs to the class of thiophene carboxylates and is synthesized through a multi-step process. Br-EIT has been studied for its potential use in various fields, including neuroscience, cancer research, and drug development.

Mechanism of Action

The mechanism of action of ethyl 2-(benzoylamino)-5-bromo-4-isobutyl-3-thiophenecarboxylate involves its ability to inhibit the activity of certain ion channels in the body. Specifically, this compound has been shown to inhibit the activity of voltage-gated sodium channels and calcium channels, which are important for the function of neurons and other cells in the body. By inhibiting these channels, this compound can affect the electrical activity of cells and lead to a variety of physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In neuroscience, this compound has been shown to inhibit the activity of certain neurons and lead to changes in electrical activity in the brain. In cancer research, this compound has been shown to inhibit the growth of certain cancer cells and induce apoptosis, or programmed cell death. Additionally, this compound has been shown to have anti-inflammatory effects and may be useful in treating inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of ethyl 2-(benzoylamino)-5-bromo-4-isobutyl-3-thiophenecarboxylate is its high affinity for certain receptors in the body, which makes it a useful tool for studying the function of these receptors. Additionally, this compound has been shown to have a high selectivity for certain ion channels, which makes it useful for studying the function of these channels. However, one limitation of this compound is its complex synthesis method, which may make it difficult to produce in large quantities. Additionally, the potential toxicity of this compound has not been fully studied, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of ethyl 2-(benzoylamino)-5-bromo-4-isobutyl-3-thiophenecarboxylate. In neuroscience, this compound may be useful for studying the function of ion channels and neuronal activity in the brain. Additionally, this compound may be useful for developing new drugs for the treatment of neurological disorders. In cancer research, this compound may be useful for developing new cancer treatments that target specific cancer cells. Finally, this compound may be useful for studying the function of other ion channels and receptors in the body, which could lead to the development of new drugs for a variety of diseases.

Scientific Research Applications

Ethyl 2-(benzoylamino)-5-bromo-4-isobutyl-3-thiophenecarboxylate has shown potential in various scientific research fields. In neuroscience, this compound has been studied for its ability to inhibit the activity of certain ion channels in the brain, which has led to its use as a tool for studying neuronal activity. This compound has also been studied for its potential use in cancer research, as it has been shown to inhibit the growth of certain cancer cells. Additionally, this compound has been studied for its potential use in drug development, as it has been shown to have a high affinity for certain receptors in the body.

properties

IUPAC Name

ethyl 2-benzamido-5-bromo-4-(2-methylpropyl)thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BrNO3S/c1-4-23-18(22)14-13(10-11(2)3)15(19)24-17(14)20-16(21)12-8-6-5-7-9-12/h5-9,11H,4,10H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVWYMIQSALXKPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1CC(C)C)Br)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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